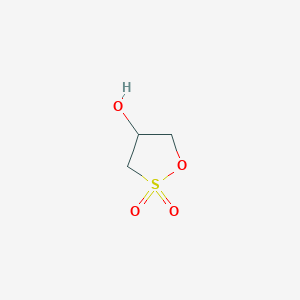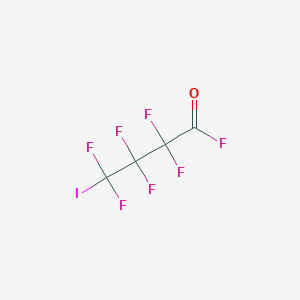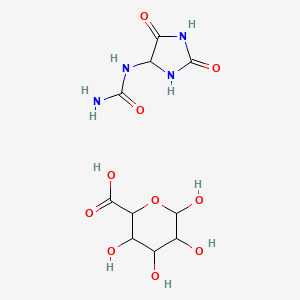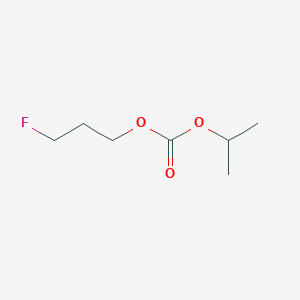![molecular formula C14H23BO2S B12084739 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- CAS No. 2223049-73-6](/img/structure/B12084739.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- is a boron-containing compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boron atom in the structure allows for unique reactivity, making this compound valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- typically involves the reaction of pinacol with boronic acid derivatives. One common method is the hydroboration of alkenes or alkynes in the presence of transition metal catalysts . The reaction conditions often include the use of palladium or copper catalysts to facilitate the formation of the boronate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of inert atmospheres and temperature control is crucial to prevent decomposition and ensure the stability of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- undergoes various types of chemical reactions, including:
Hydroboration: This reaction involves the addition of boron and hydrogen across a double or triple bond.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions to facilitate the formation of carbon-boron bonds.
Copper Catalysts: Employed in the coupling of boronic acids with aryl halides.
Transition Metal Catalysts: Used in hydroboration reactions to add boron and hydrogen across unsaturated bonds.
Major Products Formed
The major products formed from these reactions include aryl and alkyl boronates, which are valuable intermediates in organic synthesis. These products can be further transformed into various functionalized organic molecules .
Applications De Recherche Scientifique
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- has several scientific research applications:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of boron-containing drugs, which have unique pharmacological properties.
Material Science: Utilized in the synthesis of boron-containing polymers and materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating the formation of carbon-boron bonds. This reactivity is exploited in various catalytic processes, where the boron atom acts as a Lewis acid to activate substrates and promote chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Used in the borylation of alkenes and alkynes.
Catecholborane: Employed in the hydroboration of unsaturated bonds.
Uniqueness
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the thienyl group enhances its utility in organic synthesis, making it a valuable reagent in the formation of complex organic molecules .
Propriétés
Numéro CAS |
2223049-73-6 |
|---|---|
Formule moléculaire |
C14H23BO2S |
Poids moléculaire |
266.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)thiophen-3-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H23BO2S/c1-10(2)7-12-8-11(9-18-12)15-16-13(3,4)14(5,6)17-15/h8-10H,7H2,1-6H3 |
Clé InChI |
GXSNUUAQLIAVER-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(2-Ethoxyethoxy)ethoxy]thiophene](/img/structure/B12084671.png)
![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)

![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)
![Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-](/img/structure/B12084690.png)

![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)

![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)


